Methyl 4-((1-methyl-4-nitro-1H-pyrazol-3-yl)oxy)benzoate
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Overview
Description
Methyl 4-((1-methyl-4-nitro-1H-pyrazol-3-yl)oxy)benzoate is an organic compound that belongs to the class of pyrazoles. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties . This compound is characterized by the presence of a pyrazole ring substituted with a nitro group and a benzoate ester moiety.
Preparation Methods
The synthesis of Methyl 4-((1-methyl-4-nitro-1H-pyrazol-3-yl)oxy)benzoate typically involves the following steps:
Formation of 1-methyl-4-nitro-1H-pyrazole: This intermediate is usually prepared through a nitration reaction where methyl azide reacts with pyridine to form 1-methylpyrazole, which is then nitrated using nitric acid.
Coupling Reaction: The 1-methyl-4-nitro-1H-pyrazole is then coupled with methyl 4-hydroxybenzoate under suitable conditions to form the final product.
Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
Methyl 4-((1-methyl-4-nitro-1H-pyrazol-3-yl)oxy)benzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions, using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid using acidic or basic conditions.
Coupling Reactions: The pyrazole ring can participate in coupling reactions with various electrophiles, forming more complex heterocyclic structures.
Scientific Research Applications
Methyl 4-((1-methyl-4-nitro-1H-pyrazol-3-yl)oxy)benzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 4-((1-methyl-4-nitro-1H-pyrazol-3-yl)oxy)benzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biological effects. The pyrazole ring can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Methyl 4-((1-methyl-4-nitro-1H-pyrazol-3-yl)oxy)benzoate can be compared with other pyrazole derivatives such as:
1-methyl-4-nitro-1H-pyrazole: This compound lacks the benzoate ester moiety and has different reactivity and applications.
Methyl 2-((1-(4-chlorophenyl)-1H-pyrazol-3-yloxy)methyl)phenyl (hydroxy)carbamate: This compound has a similar pyrazole structure but with different substituents, leading to different chemical and biological properties.
N’-[(1-methyl-4-nitro-1H-pyrazol-3-yl)carbonyl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbohydrazide: This compound has a more complex structure with additional heterocyclic rings, offering different applications and reactivity.
This compound stands out due to its unique combination of functional groups, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
methyl 4-(1-methyl-4-nitropyrazol-3-yl)oxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O5/c1-14-7-10(15(17)18)11(13-14)20-9-5-3-8(4-6-9)12(16)19-2/h3-7H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOZYFAOXSWYUBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC2=CC=C(C=C2)C(=O)OC)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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